molecular formula C9H11NOS B3236927 6-Methoxy-3,4-dihydro-2H-benzo[e][1,3]thiazine CAS No. 1378821-84-1

6-Methoxy-3,4-dihydro-2H-benzo[e][1,3]thiazine

Cat. No.: B3236927
CAS No.: 1378821-84-1
M. Wt: 181.26 g/mol
InChI Key: KMYDYHSUBQFSRV-UHFFFAOYSA-N
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Description

6-Methoxy-3,4-dihydro-2H-benzo[e][1,3]thiazine is a heterocyclic compound that features a benzene ring fused to a thiazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-3,4-dihydro-2H-benzo[e][1,3]thiazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 2-aminothiophenol with methoxyacetaldehyde in the presence of an acid catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-3,4-dihydro-2H-benzo[e][1,3]thiazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

6-Methoxy-3,4-dihydro-2H-benzo[e][1,3]thiazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methoxy-3,4-dihydro-2H-benzo[e][1,3]thiazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 6-Methoxy-3,4-dihydro-2H-benzo[e][1,3]thiazine is unique due to its specific structural features and the presence of a methoxy group, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

6-methoxy-3,4-dihydro-2H-1,3-benzothiazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NOS/c1-11-8-2-3-9-7(4-8)5-10-6-12-9/h2-4,10H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMYDYHSUBQFSRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90693521
Record name 6-Methoxy-3,4-dihydro-2H-1,3-benzothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1378821-84-1
Record name 6-Methoxy-3,4-dihydro-2H-1,3-benzothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methoxy-3,4-dihydro-2H-benzo[e][1,3]thiazine
Reactant of Route 2
6-Methoxy-3,4-dihydro-2H-benzo[e][1,3]thiazine
Reactant of Route 3
6-Methoxy-3,4-dihydro-2H-benzo[e][1,3]thiazine
Reactant of Route 4
6-Methoxy-3,4-dihydro-2H-benzo[e][1,3]thiazine
Reactant of Route 5
6-Methoxy-3,4-dihydro-2H-benzo[e][1,3]thiazine
Reactant of Route 6
6-Methoxy-3,4-dihydro-2H-benzo[e][1,3]thiazine

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